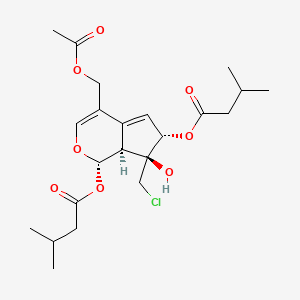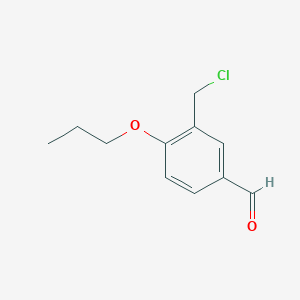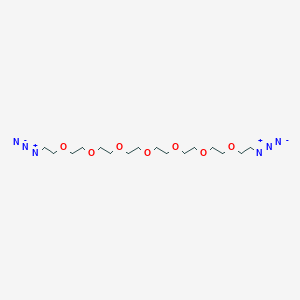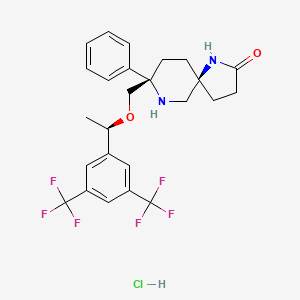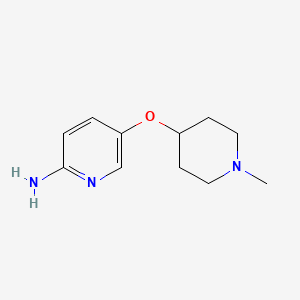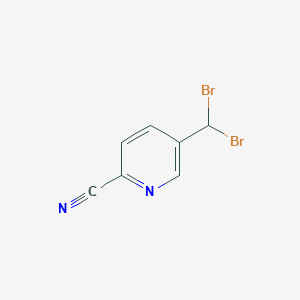
5-(Dibromomethyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
5-(Dibromomethyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1379354-76-3. It has a linear formula of C7H4Br2N2 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for 5-(Dibromomethyl)pyridine-2-carbonitrile is 1S/C7H4Br2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(Dibromomethyl)pyridine-2-carbonitrile has a molecular weight of 275.93 . It is a white solid and should be stored at a temperature between 0-5°C .Applications De Recherche Scientifique
Synthesis and Characterization of Pyridine Derivatives
Pyridine derivatives have been synthesized and characterized to understand their structural, spectroscopic, and potential applications. For instance, Tranfić et al. (2011) described the synthesis, X-ray, and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showcasing its structural differences compared to corresponding 3-cyano-5-nitro-pyridines and its non-fluorescent nature despite structural similarities to related compounds. This research highlights the intricate relationship between structure and properties in pyridine derivatives, which could extend to the study and application of 5-(Dibromomethyl)pyridine-2-carbonitrile (Tranfić et al., 2011).
Corrosion Inhibition
Pyridine derivatives have also been investigated for their corrosion inhibition properties. Sudheer & Quraishi (2015) explored the corrosion inhibition effect of aryl pyrazolo pyridines on copper in a hydrochloric acid system, demonstrating how these derivatives can significantly protect metals against corrosion. This application could be relevant to 5-(Dibromomethyl)pyridine-2-carbonitrile, suggesting its potential as a corrosion inhibitor (Sudheer & Quraishi, 2015).
Antimicrobial Activity
Elgemeie et al. (2017) synthesized and characterized novel pyridones with potential antimicrobial activity. By exploring the reactivity and structural analysis of these compounds, the research contributes to the broader understanding of pyridine derivatives as antimicrobial agents. This indicates the possibility of 5-(Dibromomethyl)pyridine-2-carbonitrile derivatives being utilized in antimicrobial studies (Elgemeie et al., 2017).
Development of Kinase Inhibitors
The scalable synthesis of kinase inhibitors, such as BMS-986236, showcases the use of pyridine derivatives in developing therapeutic agents. This process, detailed by Arunachalam et al. (2019), emphasizes safety and efficiency in the synthesis of complex molecules, indicating the potential role of 5-(Dibromomethyl)pyridine-2-carbonitrile in the pharmaceutical industry (Arunachalam et al., 2019).
Propriétés
IUPAC Name |
5-(dibromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWSHCSJIMRNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dibromomethyl)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



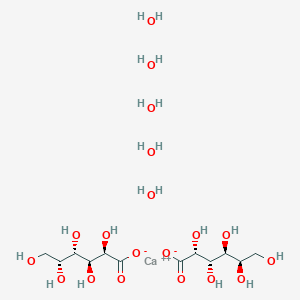
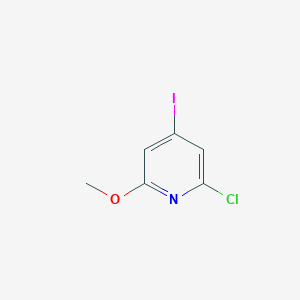
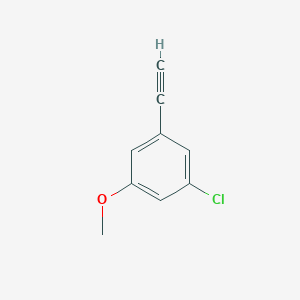
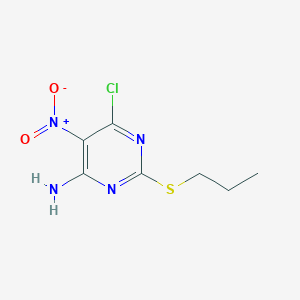
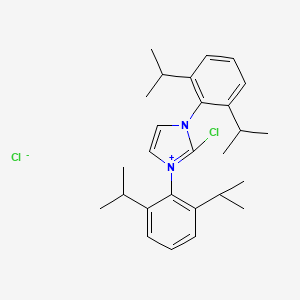
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)
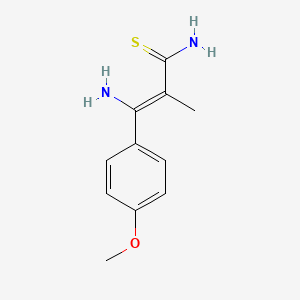
![N-[1-(5-carbaMoylAdaMantan-2-ylaMino)-1-oxo-2-Methyl-2-propanyl]-2-fluorobenzenesulfonaMid](/img/structure/B1429403.png)
